molecular formula C20H13FO2 B12534881 (4-Benzoylphenyl)(4-fluorophenyl)methanone CAS No. 673457-82-4

(4-Benzoylphenyl)(4-fluorophenyl)methanone

Cat. No.: B12534881
CAS No.: 673457-82-4
M. Wt: 304.3 g/mol
InChI Key: RARZRMJLLCFMBG-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)(4-fluorophenyl)methanone, also known as bis(4-fluorophenyl)methanone, is an organic compound with the molecular formula C13H8F2O. This compound is a colorless solid commonly used as a precursor to high-performance polymers such as polyetheretherketone (PEEK). It is known for its stability and resistance to chemical attacks, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Benzoylphenyl)(4-fluorophenyl)methanone is typically synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The process involves the following steps:

  • Mixing fluorobenzene with aluminum chloride.
  • Adding p-fluorobenzoyl chloride to the mixture.
  • Allowing the reaction to proceed at a controlled temperature.
  • Isolating and purifying the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with cellular components, leading to its antimicrobial effects. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar in structure but with two fluorine atoms on the benzene rings.

    Bis(4-fluorophenyl)methanol: The reduced form of (4-Benzoylphenyl)(4-fluorophenyl)methanone.

    4-Fluorobenzophenone: Contains only one fluorine atom on the benzene ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

673457-82-4

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H13FO2/c21-18-12-10-17(11-13-18)20(23)16-8-6-15(7-9-16)19(22)14-4-2-1-3-5-14/h1-13H

InChI Key

RARZRMJLLCFMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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